1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.22 g/mol . It is a carbonyl compound, specifically a ketone, and contains a hydroxyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one typically involves the reaction of 4-isopropylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(1-Hydroxypropan-2-yl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
4-Isopropylphenol: Lacks the carbonyl group but shares the isopropyl substitution on the phenyl ring.
Uniqueness
Its specific substitution pattern on the phenyl ring also distinguishes it from other similar compounds .
Properties
CAS No. |
63519-71-1 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[4-(1-hydroxypropan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)10-3-5-11(6-4-10)9(2)13/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
QEBNVOQZXGSKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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